molecular formula C10H15ClN2 B13138763 2-(Indolin-3-yl)ethan-1-aminexhydrochloride

2-(Indolin-3-yl)ethan-1-aminexhydrochloride

Katalognummer: B13138763
Molekulargewicht: 198.69 g/mol
InChI-Schlüssel: SFTJGCCKYGQCNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Indolin-3-yl)ethan-1-aminexhydrochloride is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes. The indole nucleus is a privileged structure in medicinal chemistry due to its presence in many natural products and its ability to interact with various biological targets .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Indolin-3-yl)ethan-1-aminexhydrochloride typically involves the reaction of indole derivatives with ethylamine under specific conditions. One common method is the Mannich reaction, which involves the condensation of indole, formaldehyde, and ethylamine in the presence of an acid catalyst . The reaction is usually carried out at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Indolin-3-yl)ethan-1-aminexhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Indolin-3-yl)ethan-1-aminexhydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and viral infections.

    Industry: Used in the production of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 2-(Indolin-3-yl)ethan-1-aminexhydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular pathways and targets vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used in agriculture.

Uniqueness

2-(Indolin-3-yl)ethan-1-aminexhydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Eigenschaften

Molekularformel

C10H15ClN2

Molekulargewicht

198.69 g/mol

IUPAC-Name

2-(2,3-dihydro-1H-indol-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,8,12H,5-7,11H2;1H

InChI-Schlüssel

SFTJGCCKYGQCNE-UHFFFAOYSA-N

Kanonische SMILES

C1C(C2=CC=CC=C2N1)CCN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.